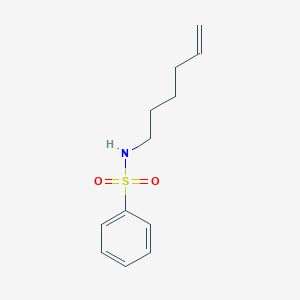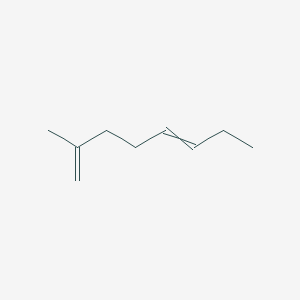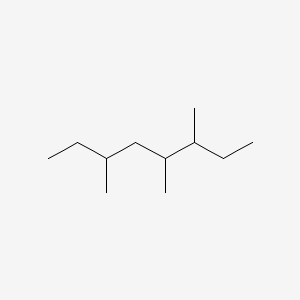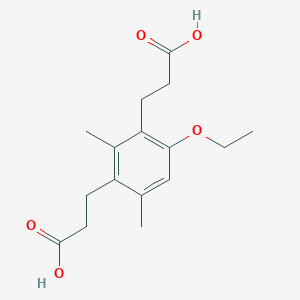![molecular formula C14H22O3 B14558832 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol CAS No. 62191-55-3](/img/structure/B14558832.png)
5-[(2-Ethylhexyl)oxy]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Ethylhexyl)oxy]benzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an ethylhexyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 2-ethylhexyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol act as nucleophiles, attacking the electrophilic carbon of the alkyl halide.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, often employing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylhexyl)oxy]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-[(2-Ethylhexyl)oxy]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The ethylhexyl ether substituent can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): Lacks the ethylhexyl ether substituent.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position.
Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.
Uniqueness
5-[(2-Ethylhexyl)oxy]benzene-1,3-diol is unique due to the presence of the ethylhexyl ether substituent, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes
Properties
CAS No. |
62191-55-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-(2-ethylhexoxy)benzene-1,3-diol |
InChI |
InChI=1S/C14H22O3/c1-3-5-6-11(4-2)10-17-14-8-12(15)7-13(16)9-14/h7-9,11,15-16H,3-6,10H2,1-2H3 |
InChI Key |
VWMJGHOTYFTVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)
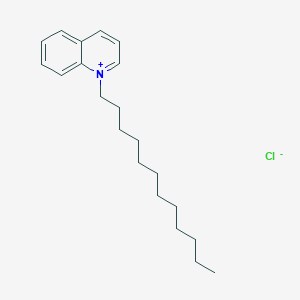
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
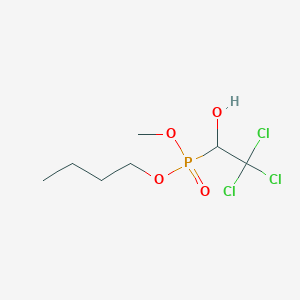
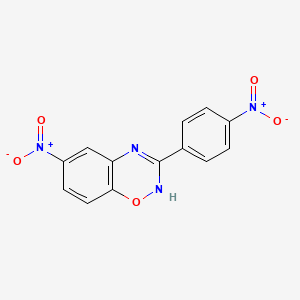
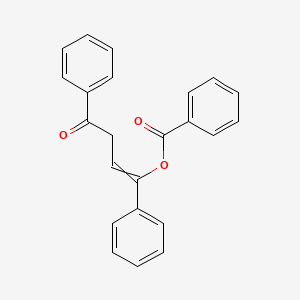
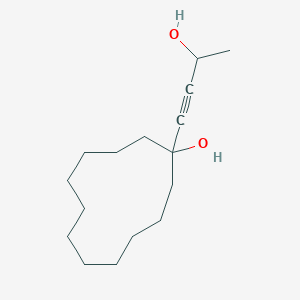

![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
